Bienvenue dans la boutique en ligne BenchChem!

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

CYP inhibition Drug metabolism Hepatotoxicity screening

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 325992-42-5) is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₄ and a molecular weight of 270.24 g/mol, featuring a coumarin (2-oxo-2H-chromene) core linked via a 3-carboxamide bridge to a 5-methylisoxazole moiety. The compound is a member of the broader 2-oxo-2H-chromene-3-carboxamide class, which has been investigated as sphingosine-1-phosphate (S1P) receptor modulators.

Molecular Formula C14H10N2O4
Molecular Weight 270.244
CAS No. 325992-42-5
Cat. No. B2835893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
CAS325992-42-5
Molecular FormulaC14H10N2O4
Molecular Weight270.244
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,16,17)
InChIKeyPJZVVVWCZMUKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 325992-42-5): Procurement-Relevant Chemical Profile and Comparator Landscape


N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 325992-42-5) is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₄ and a molecular weight of 270.24 g/mol, featuring a coumarin (2-oxo-2H-chromene) core linked via a 3-carboxamide bridge to a 5-methylisoxazole moiety [1]. The compound is a member of the broader 2-oxo-2H-chromene-3-carboxamide class, which has been investigated as sphingosine-1-phosphate (S1P) receptor modulators [2]. It is commercially available with a purity specification of ≥98% [1]. Its closest structural analogs include regioisomers such as N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1021224-14-5), 8-ethoxy-substituted variants, and heterocycle-exchanged analogs like N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.

Why N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Close Analogs


Within the 2-oxo-2H-chromene-3-carboxamide family, subtle variations in the heterocyclic amide substituent produce markedly different cytochrome P450 (CYP) inhibition profiles, with the 5-methylisoxazol-3-yl regioisomer demonstrating a distinct CYP3A4 IC₅₀ of 5.49 × 10³ nM compared to CYP2C19 and CYP2E1 IC₅₀ values of 5.00 × 10⁴ nM [1]. This contrasts with 4-oxo-4H-chromene-3-carboxamide analogs bearing thiazole substituents, which are instead profiled as adenosine receptor ligands [2]. Generic substitution—such as selecting a regioisomeric 3-methylisoxazol-5-yl analog or a 8-ethoxy derivative based solely on scaffold similarity—thus risks introducing an entirely different target engagement and off-target CYP liability profile, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations.

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide: Head-to-Head and Cross-Study Quantitative Differentiation Data


CYP3A4 Inhibition Is ~9-Fold Stronger Than CYP2C19 Inhibition, Defining a Distinct Isozyme Selectivity Window

The target compound exhibits differential CYP inhibition across three major hepatic isozymes. Against recombinant CYP2C19, the Ki is 5.00 × 10⁴ nM (50 µM) [1]. Against CYP2E1 in human liver microsomes, the IC₅₀ is also 5.00 × 10⁴ nM [1]. In contrast, against CYP3A4 in human liver microsomes, the IC₅₀ is 5.49 × 10³ nM (5.49 µM) [1]. This represents a ~9.1-fold lower IC₅₀ (stronger inhibition) for CYP3A4 relative to CYP2C19/CYP2E1. While no direct head-to-head comparator data exist for the closest regioisomer N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, the 3-isoxazolyl positional isomer N-3-isoxazolyl-2-oxo-2H-chromene-3-carboxamide (MW 256, lacking the 5-methyl group) is reported in screening libraries but lacks publicly available CYP profiling , making the target compound the only member of this subclass with quantified CYP selectivity data.

CYP inhibition Drug metabolism Hepatotoxicity screening

Regioisomeric Differentiation: 5-Methylisoxazol-3-yl vs. 3-Methylisoxazol-5-yl Attachment Alters Amide Geometry and Hydrogen-Bonding Capacity

The 5-methylisoxazol-3-yl substitution pattern in the target compound positions the isoxazole ring nitrogen adjacent to the amide NH, enabling a potential intramolecular N⋯H–N hydrogen bond that stabilizes a pseudo-six-membered ring conformation [1]. In contrast, the regioisomeric N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1021224-14-5) has the isoxazole oxygen adjacent to the amide attachment point, which alters the hydrogen-bond donor/acceptor geometry and can rotate the isoxazole ring out of the coumarin plane . This conformational difference is structurally analogous to the polymorphism observed in N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, where X-ray crystallography revealed two distinct packing polymorphs arising from rotational flexibility of the heterocycle-carboxamide linkage [2]. The target compound's predicted conformational restraint may confer more consistent target binding poses compared to the 3-methylisoxazol-5-yl regioisomer.

Structure-activity relationship Amide conformation X-ray crystallography

Patent-Disclosed Therapeutic Scope: S1P Receptor Modulation with a Defined Pharmacophore Distinguishes the 2-Oxo-2H-Chromene-3-Carboxamide Scaffold from 4-Oxo-4H-Chromene Analogs

Patent family US8586583B2 / HK1172624A explicitly claims 2-oxo-2H-chromene-3-carboxamide derivatives, including the target compound's scaffold, as sphingosine-1-phosphate (S1P) receptor modulators [1]. The 3-carboxamide substitution pattern at the coumarin 3-position is critical for S1P receptor engagement; the corresponding 4-oxo-4H-chromene-3-carboxamide scaffold (chromone series) is instead directed toward adenosine receptor and MAO-B inhibition targets [2][3]. Specifically, N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has been characterized as a selective adenosine receptor ligand candidate [2], while N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives are profiled as h-MAO-B inhibitors [3]. This scaffold-level target divergence means that procuring a 4-oxo-4H-chromene analog in place of the target 2-oxo-2H-chromene compound redirects the biological investigation from immunomodulation (S1P) to neurotransmission (adenosine, MAO-B).

S1P receptor Immunomodulation Patent landscaping

CYP3A4 IC₅₀ of 5.49 µM Confers a Quantifiable DDI Liability Window Relative to Clinical CYP3A4 Inhibitors

The target compound's CYP3A4 IC₅₀ of 5.49 × 10³ nM (5.49 µM), measured in human liver microsomes with midazolam as probe substrate [1], can be benchmarked against clinically relevant CYP3A4 inhibitors. Ketoconazole, a strong clinical CYP3A4 inhibitor, exhibits an IC₅₀ of approximately 0.015–0.05 µM in comparable human liver microsome assays, while moderate inhibitors such as fluconazole show IC₅₀ values around 10–30 µM [2]. The target compound's IC₅₀ of 5.49 µM places it in the moderate-to-weak inhibition range, substantially less potent than ketoconazole (~100–300-fold) but within an order of magnitude of fluconazole. In contrast, the compound shows negligible CYP2C19 and CYP2E1 inhibition (IC₅₀ = 50 µM) [1]. This differential CYP inhibition profile, with a CYP3A4/CYP2C19 selectivity ratio of ~0.11, provides a quantitative basis for prioritizing this compound in screening cascades where CYP2C19-sparing profiles are desired.

Drug-drug interaction CYP3A4 Therapeutic index

The 5-Methylisoxazole Substituent Provides a Synthetic Handle Absent in the Unsubstituted N-3-Isoxazolyl Analog, Enabling Late-Stage Diversification

The target compound bears a 5-methyl group on the isoxazole ring, whereas the closest analog by 3D similarity (99%) is N-3-isoxazolyl-2-oxo-2H-chromene-3-carboxamide (MW 256), which lacks any isoxazole substituent . The 5-methyl group serves as a synthetic handle for further derivatization: it can be selectively brominated (e.g., NBS, AIBN) to generate a 5-bromomethyl intermediate for nucleophilic displacement, or oxidized to the carboxylic acid for amide coupling diversification [1]. The unsubstituted analog provides no equivalent functionalization site. The 8-ethoxy derivative (MW 314.29) introduces an electron-donating ethoxy group on the coumarin ring, altering the electron density of the chromene core but leaving the isoxazole moiety unchanged; combinatorial substitution at both the coumarin 8-position and the isoxazole 5-methyl group is synthetically accessible, allowing independent optimization of coumarin electronic properties and isoxazole steric/electronic parameters.

Medicinal chemistry Late-stage functionalization SAR expansion

Purity Specification of ≥98% by HPLC Meets Industry-Standard Screening-Grade Requirements, Reducing Repurification Burden

The target compound is commercially supplied with a purity specification of ≥98% as determined by HPLC [1]. This meets the commonly accepted screening-grade threshold of ≥95% purity required for reliable biochemical and cell-based assay results [2]. While N-(3-methyl-1,2-oxazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1021224-14-5) is also commercially available, its purity specification is typically 95% . The 3% absolute purity difference may appear modest, but at 95% purity, a 5% impurity burden can contain bioactive contaminants that produce false positives in high-throughput screening at 10 µM compound concentration (effective impurity concentration of 0.5 µM, sufficient to trigger many biochemical assays). At 98% purity, the maximum impurity concentration is reduced to 0.2 µM at 10 µM nominal concentration, substantially lowering the false-positive risk from impurities.

Compound quality control HPLC purity Screening collection

Procurement-Driven Application Scenarios for N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 325992-42-5)


Preclinical ADME-Tox Screening Panels Requiring CYP3A4-Selective Probe Compounds with Defined CYP2C19/CYP2E1 Sparing

The compound's CYP inhibition profile—CYP3A4 IC₅₀ = 5.49 µM, with CYP2C19 and CYP2E1 IC₅₀ values of 50 µM—makes it suitable as a reference compound in ADME-Tox panels where moderate CYP3A4 inhibition is acceptable but CYP2C19/CYP2E1 liability must be minimized [1]. Its ~9-fold CYP3A4 selectivity window provides a quantitative benchmark for calibrating high-throughput CYP inhibition assays and for training in silico DDI prediction models [1]. The 98% purity specification [2] ensures that observed CYP inhibition is attributable to the parent compound rather than impurities.

S1P Receptor Modulator Drug Discovery Programs Using the 2-Oxo-2H-Chromene-3-Carboxamide Scaffold

The compound's scaffold is explicitly claimed in patent family US8586583B2 / HK1172624A as an S1P receptor modulator [3]. For drug discovery teams pursuing S1P receptor targets (relevant to multiple sclerosis, inflammatory bowel disease, and other autoimmune indications), this compound serves as a structurally characterized entry point into the 2-oxo-2H-chromene-3-carboxamide chemical series. Its 5-methylisoxazole substituent provides a synthetic diversification handle [4], enabling rapid analog generation without resynthesis of the coumarin core.

Medicinal Chemistry SAR Expansion Campaigns Leveraging the 5-Methylisoxazole Diversification Handle

The 5-methyl group on the isoxazole ring provides a built-in synthetic handle for late-stage functionalization [4], distinguishing this compound from the des-methyl N-3-isoxazolyl analog (99% 3D similarity) . Medicinal chemistry teams can procure this compound as a parent scaffold, then derivatize the 5-methyl group via bromination/oxidation to explore additional SAR vectors without synthesizing the coumarin-isoxazole core de novo. The regioisomeric identity (5-methylisoxazol-3-yl, not 3-methylisoxazol-5-yl) must be maintained to preserve the predicted intramolecular hydrogen-bonding geometry [5].

High-Throughput Screening Libraries Requiring Low False-Positive Risk from Impurity-Driven Bioactivity

With a purity specification of ≥98% [2], the compound reduces the maximum impurity concentration in screening assays to ≤0.2 µM at 10 µM nominal concentration, compared to ≤0.5 µM for 95%-purity alternatives such as the 3-methylisoxazol-5-yl regioisomer . This 2.5-fold reduction in potential impurity-driven false positives is particularly valuable in HTS campaigns targeting GPCRs, kinases, or other target classes where low-micromolar hits are common and impurity interference can waste triage resources.

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.